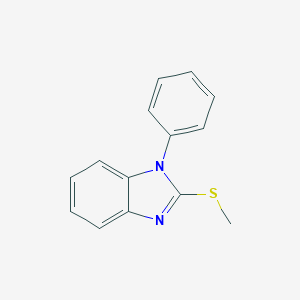![molecular formula C21H15ClN4O2S B398113 3-(2-CHLOROBENZOYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA](/img/structure/B398113.png)
3-(2-CHLOROBENZOYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-CHLOROBENZOYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA is a complex organic compound that features a unique structure combining a benzamide core with an oxazolo-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROBENZOYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA typically involves multiple steps, starting with the preparation of the oxazolo-pyridine intermediate. This intermediate is then reacted with a chlorinated benzamide derivative under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-(2-CHLOROBENZOYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorinated benzamide moiety allows for substitution reactions, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines or alcohols, and substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-(2-CHLOROBENZOYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(2-CHLOROBENZOYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(2-CHLOROBENZOYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA: shares similarities with other benzamide derivatives and oxazolo-pyridine compounds.
2-chloro-5-iodo-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide: is another related compound with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H15ClN4O2S |
|---|---|
Molecular Weight |
422.9g/mol |
IUPAC Name |
2-chloro-N-[[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H15ClN4O2S/c1-12-13(20-25-18-17(28-20)10-5-11-23-18)7-4-9-16(12)24-21(29)26-19(27)14-6-2-3-8-15(14)22/h2-11H,1H3,(H2,24,26,27,29) |
InChI Key |
WNMIEIGPETUJBG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC=C2Cl)C3=NC4=C(O3)C=CC=N4 |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC=C2Cl)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-2-methylphenyl)-2-{3-ethyl-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B398032.png)
![N-(2,6-dimethylphenyl)-2-{2-[(3,4-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B398034.png)
![2-{2-[(2,3-dichlorophenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B398035.png)
![2-{2-[(2-bromophenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B398036.png)
![2-{3-ethyl-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B398039.png)
![N-(4-isopropylphenyl)-2-{3-methyl-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B398041.png)
![N-(5-chloro-2-methoxyphenyl)-2-{2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B398042.png)
![2-[3-allyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B398043.png)
![2-{2-[(2,6-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}-N-(4-isopropylphenyl)acetamide](/img/structure/B398044.png)
![N-(5-chloro-2-methoxyphenyl)-2-{2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B398045.png)
![2-{[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B398047.png)
![2-{3-allyl-2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B398048.png)

![2-[3-allyl-2-({5-nitro-2-methylphenyl}imino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide](/img/structure/B398053.png)
